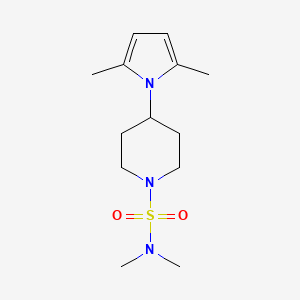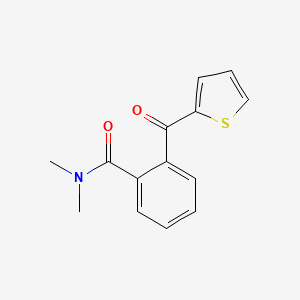
N,N-dimethyl-2-(thiophene-2-carbonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-2-(thiophene-2-carbonyl)benzamide, also known as DTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the thieno[2,3-b]pyridine family and has been shown to exhibit promising activity against a range of diseases, including cancer, inflammation, and neurodegenerative disorders. In
Scientific Research Applications
N,N-dimethyl-2-(thiophene-2-carbonyl)benzamide has been investigated for its potential therapeutic applications in various diseases. Studies have shown that N,N-dimethyl-2-(thiophene-2-carbonyl)benzamide exhibits potent anticancer activity against a range of cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, N,N-dimethyl-2-(thiophene-2-carbonyl)benzamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, N,N-dimethyl-2-(thiophene-2-carbonyl)benzamide has shown promise in the treatment of neurodegenerative disorders such as Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta plaques in the brain.
Mechanism of Action
N,N-dimethyl-2-(thiophene-2-carbonyl)benzamide exerts its therapeutic effects through multiple mechanisms of action. One of the primary mechanisms of action is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. By inhibiting this pathway, N,N-dimethyl-2-(thiophene-2-carbonyl)benzamide can induce apoptosis in cancer cells, leading to their death. Additionally, N,N-dimethyl-2-(thiophene-2-carbonyl)benzamide has been shown to inhibit the NF-kB signaling pathway, which is involved in inflammation. By inhibiting this pathway, N,N-dimethyl-2-(thiophene-2-carbonyl)benzamide can reduce inflammation and alleviate symptoms associated with inflammatory diseases. Furthermore, N,N-dimethyl-2-(thiophene-2-carbonyl)benzamide has been shown to inhibit the formation of amyloid-beta plaques in the brain, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
N,N-dimethyl-2-(thiophene-2-carbonyl)benzamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N,N-dimethyl-2-(thiophene-2-carbonyl)benzamide induces apoptosis and inhibits cell growth and proliferation. Inflammatory cells, N,N-dimethyl-2-(thiophene-2-carbonyl)benzamide reduces the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. In the brain, N,N-dimethyl-2-(thiophene-2-carbonyl)benzamide inhibits the formation of amyloid-beta plaques, which are associated with the development of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of N,N-dimethyl-2-(thiophene-2-carbonyl)benzamide is its potent therapeutic activity against a range of diseases. Additionally, N,N-dimethyl-2-(thiophene-2-carbonyl)benzamide is relatively easy to synthesize and purify, making it an attractive candidate for further research. However, there are also some limitations associated with N,N-dimethyl-2-(thiophene-2-carbonyl)benzamide. For example, the mechanism of action of N,N-dimethyl-2-(thiophene-2-carbonyl)benzamide is not fully understood, and further research is needed to elucidate its precise molecular targets. Additionally, the toxicity of N,N-dimethyl-2-(thiophene-2-carbonyl)benzamide has not been extensively studied, and more research is needed to determine its safety profile.
Future Directions
There are several future directions for research on N,N-dimethyl-2-(thiophene-2-carbonyl)benzamide. One area of research is to further elucidate the mechanism of action of N,N-dimethyl-2-(thiophene-2-carbonyl)benzamide and identify its precise molecular targets. Additionally, further studies are needed to determine the toxicity and safety profile of N,N-dimethyl-2-(thiophene-2-carbonyl)benzamide. Another area of research is to investigate the potential of N,N-dimethyl-2-(thiophene-2-carbonyl)benzamide as a therapeutic agent in other diseases, such as autoimmune disorders and infectious diseases. Finally, research is needed to optimize the synthesis method of N,N-dimethyl-2-(thiophene-2-carbonyl)benzamide and develop more efficient and cost-effective methods for its production.
Synthesis Methods
N,N-dimethyl-2-(thiophene-2-carbonyl)benzamide can be synthesized by reacting 2-acetylthiophene with 2-amino-N,N-dimethylaniline in the presence of acetic acid and acetic anhydride. The resulting product is then purified by recrystallization to obtain N,N-dimethyl-2-(thiophene-2-carbonyl)benzamide in high yield and purity.
properties
IUPAC Name |
N,N-dimethyl-2-(thiophene-2-carbonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-15(2)14(17)11-7-4-3-6-10(11)13(16)12-8-5-9-18-12/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJFCNOSMYVOBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(5-Chlorothiophen-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7528794.png)
![3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7528800.png)
![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-methylacetamide](/img/structure/B7528804.png)
![1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea](/img/structure/B7528819.png)

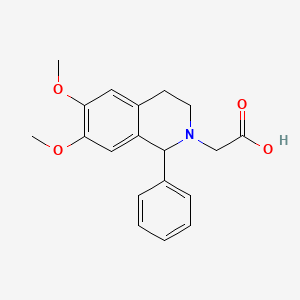
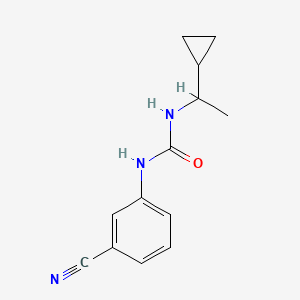

![[4-(1,1-Dioxothiolan-3-yl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7528849.png)
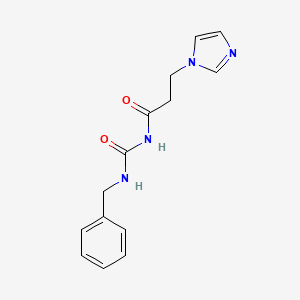
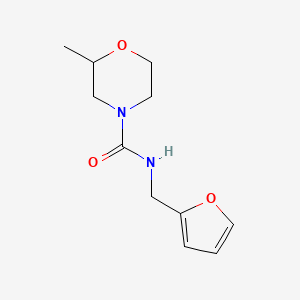
![6-[1-(4-Fluorophenyl)ethyl-methylamino]pyridine-3-carbonitrile](/img/structure/B7528878.png)
